GW856464 Binding Affinity at Human MCH1 Receptor (IC50 = 70 nM) vs. GW-803430
In a functional assay measuring inhibition of MCH-induced intracellular calcium mobilization in CHO cells expressing the human MCH1 receptor, GW856464 demonstrated an IC50 of 70 nM [1]. This potency is approximately 7.5-fold lower than that of the structurally related MCHR1 antagonist GW-803430, which exhibits an IC50 of 9.3 nM in a comparable assay . This moderate affinity positions GW856464 as a valuable tool for studying partial or context-dependent MCHR1 blockade, rather than complete receptor silencing.
| Evidence Dimension | Potency at human MCH1 receptor |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | GW-803430 (CAS 515141-51-2): IC50 = 9.3 nM |
| Quantified Difference | GW856464 is 7.5-fold less potent than GW-803430 |
| Conditions | hMCH1R-expressing CHO cells; MCH-induced calcium flux (FLIPR) |
Why This Matters
This quantitative difference defines the experimental utility of GW856464 for applications requiring partial MCHR1 antagonism, such as mechanistic studies or combination therapies, where a highly potent inhibitor would be inappropriate.
- [1] BindingDB. Affinity data for GW856464 at human MCH1 receptor. IC50: 70 nM. View Source
